molecular formula C7H4Br2N2 B1418779 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine CAS No. 1086389-94-7

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1418779
CAS No.: 1086389-94-7
M. Wt: 275.93 g/mol
InChI Key: XXYBAFJGRDWBQE-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyrrolo[2,3-B]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, including cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by this compound disrupts critical pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased programmed cell death . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The compound’s bromine atoms enhance its binding affinity to the active sites of FGFRs, resulting in competitive inhibition . This inhibition prevents the autophosphorylation of tyrosine residues within the receptor, thereby blocking the activation of downstream signaling cascades . Furthermore, this compound may also interact with other proteins and enzymes involved in cellular metabolism and gene expression, contributing to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and consistent induction of apoptosis . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a reliable tool for research applications.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer models . At elevated doses, this compound may also induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis . These interactions contribute to the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Transporters involved in the uptake and efflux of this compound play a crucial role in regulating its intracellular concentration and distribution . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the subcellular distribution of this compound and its ability to modulate cellular processes . These findings provide insights into the mechanisms underlying the compound’s biochemical activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 1H-pyrrolo[2,3-B]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly through continuous flow chemistry techniques or other scalable methods .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrrolopyridine derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl derivative .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-B]pyridine: The parent compound without bromine substitutions.

    3-Bromo-1H-pyrrolo[2,3-B]pyridine: A mono-brominated derivative.

    5-Bromo-1H-pyrrolo[2,3-B]pyridine: Another mono-brominated derivative.

Uniqueness

3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of two bromine atoms, which can significantly alter its reactivity and biological activity compared to its mono-brominated or non-brominated counterparts. This dual bromination allows for more diverse chemical modifications and potentially enhanced biological properties .

Properties

IUPAC Name

3,5-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYBAFJGRDWBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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